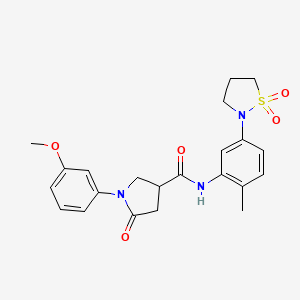
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Isothiazolidine moiety : This contributes to its potential biological properties.
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Methoxy and methylphenyl substituents : These groups can influence the compound's interaction with biological targets.
One of the primary targets of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 activity leads to:
- Cell cycle arrest : Preventing cells from progressing through the cycle.
- Induction of apoptosis : Potentially beneficial in cancer treatment by halting the proliferation of malignant cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves:
- Disruption of cell cycle progression.
- Induction of programmed cell death in cancerous cells.
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, compounds featuring similar structural motifs have shown efficacy against multidrug-resistant Gram-positive bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observed Effects | References |
|---|---|---|---|
| Anticancer | CDK2 | Cell cycle arrest, apoptosis induction | |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth in resistant strains |
Case Study: Anticancer Activity
A study focusing on the anticancer effects of similar compounds highlighted that derivatives with a pyrrolidine structure exhibited enhanced cytotoxicity against A549 lung cancer cells. The mechanism was linked to CDK2 inhibition, leading to significant reductions in cell viability at micromolar concentrations.
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial potential of structurally related compounds against Staphylococcus aureus and Candida auris. Results indicated that these compounds could effectively reduce bacterial load in vitro, suggesting their potential as novel therapeutic agents against resistant strains .
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-7-8-18(25-9-4-10-31(25,28)29)13-20(15)23-22(27)16-11-21(26)24(14-16)17-5-3-6-19(12-17)30-2/h3,5-8,12-13,16H,4,9-11,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDMZVRXDYSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













